molecular formula C18H21NO3 B5662236 N-(4-isopropoxyphenyl)-2-(3-methylphenoxy)acetamide

N-(4-isopropoxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5662236
M. Wt: 299.4 g/mol
InChI Key: QTXXEEZAHIJOLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions between specific chloroacetamide derivatives and phenols in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate. Conditions such as reaction temperature and time are critical for achieving high yield. For instance, He Xiang-qi synthesized a related compound by reacting N-methylchloroacetamide and 4-phenoxyphenol, resulting in yields beyond 85% (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure elucidation often employs techniques like IR, MS, 1H NMR, and elementary analysis. The structure and molecular docking analysis of similar acetamide derivatives reveal their potential anticancer activity, as shown in compounds synthesized by G. Sharma et al., which targets the VEGFr receptor. These compounds crystallize in the orthorhombic crystal system, showing the importance of structural analysis in understanding their potential biological activities (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds like N-(4-hydroxyphenyl)acetamide have been synthesized through the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes. This process highlights the chemical reactivity and potential for creating pharmaceutically relevant molecules in a one-pot synthesis, leading to selective products under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Physical Properties Analysis

Physical properties such as crystal structure and solubility play a crucial role in the compound's application and effectiveness. The synthesis and characterization processes often aim to optimize these properties for specific applications. For example, the study by P. Jansukra et al. on anion detection highlights how the crystal structure and hydrogen bonding patterns can influence the sensing capabilities of similar acetamide compounds (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of such compounds are typically characterized by their reactivity towards other chemicals, their stability under different conditions, and their ability to form bonds or interact with biological targets. The chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, as studied by Deepali B Magadum and G. Yadav, showcases the detailed chemical behavior and the influence of various parameters on the yield and selectivity of the reaction (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(2)22-16-9-7-15(8-10-16)19-18(20)12-21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXXEEZAHIJOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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